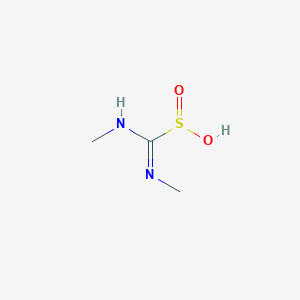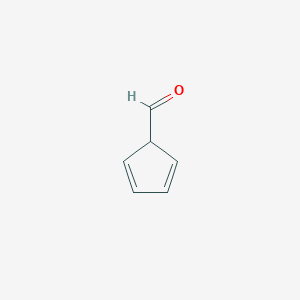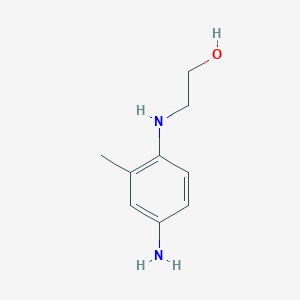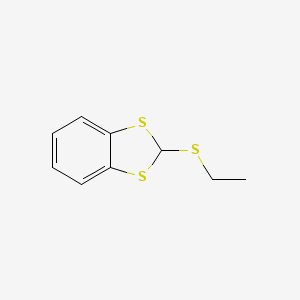silane CAS No. 57557-70-7](/img/structure/B14628319.png)
[(tert-Butylsulfanyl)methyl](trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(tert-Butylsulfanyl)methylsilane is an organosilicon compound characterized by the presence of a tert-butylsulfanyl group attached to a methyl group, which is further bonded to a silicon atom with three methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butylsulfanyl)methylsilane typically involves the reaction of tert-butylthiol with chloromethyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:
tert-Butylthiol+Chloromethyltrimethoxysilane→(tert-Butylsulfanyl)methylsilane+HCl
Industrial Production Methods
Industrial production methods for (tert-Butylsulfanyl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(tert-Butylsulfanyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Reagents such as sodium iodide or lithium aluminum hydride (LiAlH4) are used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of methoxy groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted silanes.
Hydrolysis: Silanols and methanol.
Aplicaciones Científicas De Investigación
(tert-Butylsulfanyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of (tert-Butylsulfanyl)methylsilane involves the interaction of its functional groups with target molecules. The methoxy groups can undergo hydrolysis to form silanols, which can then form strong covalent bonds with hydroxyl groups on surfaces or biomolecules. The sulfanyl group can participate in redox reactions, further enhancing the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
Methyltrimethoxysilane: Similar in structure but lacks the sulfanyl group, making it less reactive in certain applications.
tert-Butyltrimethoxysilane: Contains a tert-butyl group but lacks the sulfanyl group, resulting in different reactivity and applications.
(3-(tert-Butylperoxy)propyl)trimethoxysilane: Contains a tert-butylperoxy group, making it useful as a coupling agent and initiator in polymerization reactions.
Uniqueness
(tert-Butylsulfanyl)methylsilane is unique due to the presence of both sulfanyl and methoxy groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
Número CAS |
57557-70-7 |
|---|---|
Fórmula molecular |
C8H20O3SSi |
Peso molecular |
224.40 g/mol |
Nombre IUPAC |
tert-butylsulfanylmethyl(trimethoxy)silane |
InChI |
InChI=1S/C8H20O3SSi/c1-8(2,3)12-7-13(9-4,10-5)11-6/h7H2,1-6H3 |
Clave InChI |
WOKFFOOFZRGRQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


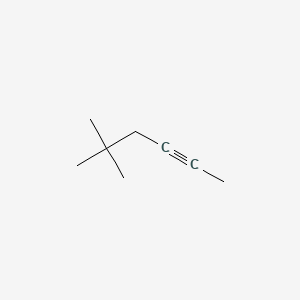
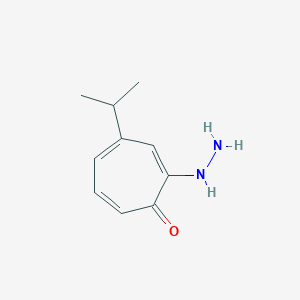
![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)

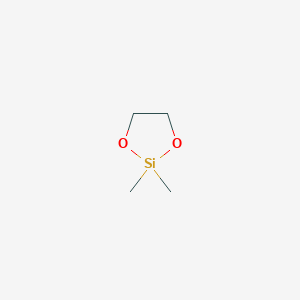



![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)

